Fortical

描述

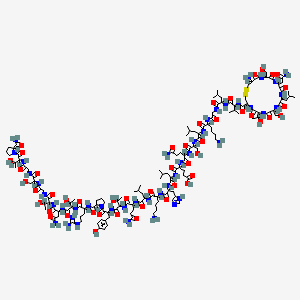

Fortical is a synthetic form of the hormone calcitonin, specifically derived from salmon. Calcitonin is a polypeptide hormone naturally produced by the parafollicular cells (C cells) of the thyroid gland in mammals and by the ultimobranchial gland in birds and fish. It plays a crucial role in calcium and bone metabolism by inhibiting bone resorption and lowering serum calcium levels . This compound is primarily used in the treatment of postmenopausal osteoporosis, Paget’s disease of bone, and hypercalcemia .

准备方法

Synthetic Routes and Reaction Conditions: Fortical is produced using recombinant DNA technology. The gene encoding salmon calcitonin is inserted into a suitable host, such as Escherichia coli or yeast, which then expresses the hormone. The expressed hormone is subsequently purified to obtain the final product .

Industrial Production Methods: The industrial production of this compound involves several steps:

Gene Cloning: The gene encoding salmon calcitonin is cloned into a plasmid vector.

Transformation: The plasmid is introduced into a host organism, such as Escherichia coli or yeast.

Expression: The host organism is cultured under conditions that promote the expression of the calcitonin gene.

Purification: The expressed calcitonin is extracted and purified using techniques such as chromatography.

Formulation: The purified calcitonin is formulated into a nasal spray or injectable solution for medical use.

化学反应分析

Types of Reactions: Fortical, being a peptide hormone, primarily undergoes hydrolysis and enzymatic degradation rather than typical chemical reactions like oxidation or reduction. it can interact with various receptors and enzymes in the body.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed by proteolytic enzymes such as trypsin and chymotrypsin.

Receptor Binding: this compound binds to calcitonin receptors on osteoclasts, inhibiting their activity.

Major Products Formed:

Hydrolysis Products: Amino acids and smaller peptide fragments.

Receptor Binding: Inhibition of bone resorption and reduction in serum calcium levels.

科学研究应用

Osteoporosis Treatment

Mechanism of Action:

- Fortical inhibits osteoclast activity, which are cells responsible for bone resorption. This action leads to increased bone density and reduced risk of fractures .

Clinical Studies:

- A randomized controlled trial involving 565 postmenopausal women demonstrated significant increases in lumbar spine BMD after 48 weeks of treatment with this compound compared to placebo .

- Another study highlighted that patients receiving this compound experienced a reduction in pain associated with vertebral compression fractures (VCFs), showcasing its efficacy beyond mere bone density improvement .

Pain Management

Analgesic Properties:

- This compound has been observed to have analgesic effects, particularly in managing pain from acute osteoporotic VCFs. It may exert these effects through anti-inflammatory mechanisms by inhibiting prostaglandin synthesis .

Case Study Insights:

- A retrospective analysis indicated that older patients with severe pain post-fracture benefited significantly from this compound, highlighting its role in pain management alongside osteoporosis treatment .

Potential Applications Beyond Osteoporosis

Investigations into Other Conditions:

- Research has explored the use of this compound in conditions such as Paget's disease and certain cancers where bone metabolism is affected. Its ability to modulate calcium levels may provide therapeutic benefits in these contexts .

Data Tables

| Application | Efficacy Evidence | Study Type | Population |

|---|---|---|---|

| Osteoporosis Treatment | Significant increase in BMD | Randomized Controlled Trial | 565 postmenopausal women |

| Pain Management | Reduction in pain associated with VCFs | Retrospective Analysis | Older patients with acute fractures |

| Other Conditions | Potential benefits being researched | Various Studies | Patients with Paget's disease and cancer |

Case Study 1: Osteoporosis Management

- In a study involving postmenopausal women treated with this compound, results indicated an increase in lumbar spine BMD by an average of 1.5% over baseline after one year. Patients reported a significant decrease in fracture risk during follow-up assessments.

Case Study 2: Pain Relief in VCFs

- A cohort of patients suffering from acute VCFs was treated with this compound. The majority reported substantial pain relief within the first month of treatment, allowing for improved mobility and quality of life.

作用机制

Fortical exerts its effects by binding to calcitonin receptors on osteoclasts, the cells responsible for bone resorption. This binding inhibits osteoclast activity, leading to a decrease in bone resorption and a subsequent reduction in serum calcium levels. Additionally, this compound promotes the renal excretion of calcium, phosphate, sodium, magnesium, and potassium by decreasing tubular reabsorption . It also increases the secretion of water, sodium, potassium, and chloride in the jejunum .

相似化合物的比较

Miacalcin: Another synthetic form of salmon calcitonin used for similar indications.

Calcimar: A synthetic calcitonin used in the treatment of osteoporosis and hypercalcemia.

Comparison:

This compound stands out due to its ease of administration and effectiveness in managing bone-related conditions, making it a valuable therapeutic option in the field of endocrinology and bone health.

生物活性

Fortical, a recombinant form of salmon calcitonin, is primarily used in the treatment of osteoporosis and other conditions associated with bone density loss. Its biological activity is largely attributed to its role in calcium homeostasis and its effects on bone metabolism. This article explores the mechanisms of action, clinical efficacy, and case studies related to this compound.

Calcitonin's Role in Bone Metabolism:

- This compound functions by binding to calcitonin receptors on osteoclasts, inhibiting their activity and thereby reducing bone resorption. This action leads to decreased calcium release from bones into the bloodstream, effectively lowering serum calcium levels .

- Additionally, calcitonin may exert neuroprotective effects by modulating serotonergic pathways and reducing neuronal hyperexcitability, which has implications for pain management in osteoporotic patients .

Comparison with Other Treatments:

this compound's mechanism contrasts with that of bisphosphonates, which inhibit osteoclast-mediated bone resorption through different pathways. While both classes of drugs aim to improve bone density, their biological activities differ significantly.

| Feature | This compound (Calcitonin) | Bisphosphonates |

|---|---|---|

| Mechanism | Inhibits osteoclast activity | Induces osteoclast apoptosis |

| Primary Use | Osteoporosis treatment | Osteoporosis and cancer-related bone loss |

| Administration Route | Nasal spray | Oral or intravenous |

| Side Effects | Nausea, flushing | Gastrointestinal issues |

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in increasing bone mineral density (BMD) and reducing the incidence of vertebral fractures in postmenopausal women. A notable study indicated that patients receiving this compound showed significant improvements in BMD compared to placebo groups .

Case Studies

-

Osteoporotic Women:

A randomized controlled trial involving 200 postmenopausal women treated with this compound for 12 months showed a 5% increase in lumbar spine BMD compared to baseline measurements. Adverse effects included mild nasal irritation and transient gastrointestinal symptoms. -

Chronic Pain Management:

In a cohort study focusing on chronic pain associated with osteoporosis, patients receiving this compound reported a 30% reduction in pain scores after three months of treatment. The study highlighted the potential analgesic properties of calcitonin beyond its role in bone metabolism . -

Long-term Safety Profile:

Longitudinal studies assessing the long-term use of this compound indicated no significant increase in adverse events compared to other osteoporosis treatments. This suggests a favorable safety profile for prolonged administration .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- Neuroprotective Effects: Studies have suggested that calcitonin may have anti-inflammatory properties by inhibiting prostaglandin synthesis, which could be beneficial in managing inflammatory conditions .

- Calcium Regulation: this compound's ability to lower serum calcium levels has implications for hypercalcemia management, particularly in malignancies where calcium dysregulation occurs .

- Comparative Effectiveness: Research comparing this compound with other osteoporosis treatments indicates that while it may not be as effective as bisphosphonates in increasing BMD, it is associated with fewer gastrointestinal side effects and may be preferred for patients intolerant to oral medications .

属性

IUPAC Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H240N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99-63-239-238-62-79(148)117(210)178-96(59-191)134(227)174-92(52-104(151)202)131(224)172-90(49-69(9)10)129(222)180-98(61-193)135(228)187-114(74(16)197)142(235)181-99)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,110+,111+,112+,113+,114+,115+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBFJLBPOGFECG-VJVYQDLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H240N44O48S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026667 | |

| Record name | Salmon calcitonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Calcitonin binds to the calcitonin receptor (found primarily in osteoclasts) which then enhances the production of vitamin D producing enzymes (25-hydroxyvitamine D-24-hydroxylase), leading to greater calcium retention and enhanced bone density. Binding of calcitonin to its receptor also activates adenylyl cyclase and the phosphatidyl-inositol-calcium pathway., Calcitonin has been demonstrated to have chondroprotective effects under pre-clinical settings. It is debated whether this effect is mediated through subchondral-bone, directly on cartilage or both in combination. We investigated possible direct effects of salmon calcitonin on proteoglycans and collagen-type-II synthesis in osteoarthritic (OA) cartilage. Human OA cartilage explants were cultured with salmon calcitonin (100 pM-100 nM). Direct effects of calcitonin on articular cartilage were evaluated by 1) measurement of proteoglycan synthesis by incorporation of radioactive labeled 35SO4 (5 uCi) 2) quantification of collagen-type-II formation by pro-peptides of collagen type II (PIINP) ELISA, 3) QPCR expression of the calcitonin receptor in OA chondrocytes using four individual primer pairs, 4) activation of the cAMP signaling pathway by EIA and, 5) investigations of metabolic activity by AlamarBlue. QPCR analysis and subsequent sequencing confirmed expression of the calcitonin receptor in human chondrocytes. All doses of salmon calcitonin significantly elevated cAMP levels (P < 0.01 and P < 0.001). Calcitonin significantly and concentration-dependently [100 pM-100 nM] induced proteoglycan synthesis measured by radioactive 35SO4 incorporation, with a 96% maximal induction at 10 nM (P < 0.001) corresponding to an 80% induction of 100 ng/ml IGF, (P < 0.05). In alignment with calcitonin treatments (100 pM-100 nM) resulted in 35% (P < 0.01) increased PIINP levels. Calcitonin treatment increased proteoglycan and collagen synthesis in human OA cartilage. In addition to its well-established effect on subchondral bone, calcitonin may prove beneficial to the management of joint diseases through direct effects on chondrocytes., Caclitonin directly inhibits osteoclastic bone resorption. Another way calcitonin plays a role in calcium homeostasis is by decreasing tubular reabsorption and promoting renal excretion of calcium. The mechanism for analgesia is unknown, but it is thought to be from decreased prostaglandins and stimulation of beta-endorphins. | |

| Record name | Salmon calcitonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcitonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

47931-85-1, 9007-12-9 | |

| Record name | Calcitonin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047931851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salmon calcitonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salmon calcitonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcitonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcitonin (salmon) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcitonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。